An In-depth Technical Guide to Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate
An In-depth Technical Guide to Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate is a substituted pyrrole derivative of significant interest in medicinal chemistry and organic synthesis. The pyrrole ring is a fundamental structural motif in a vast array of biologically active natural products and synthetic compounds, including pharmaceuticals.[1][2] The specific substitution pattern of this molecule, featuring two methyl groups and a methyl carboxylate on the pyrrole core, offers a unique scaffold for the development of novel therapeutic agents and serves as a versatile building block for more complex molecular architectures.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral characterization, and reactivity of Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate, offering valuable insights for its application in research and drug discovery.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in experimental settings. The key properties of Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate are summarized below.
Core Molecular Attributes
The fundamental molecular characteristics of Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate are detailed in the following table, with data primarily derived from computational predictions available through the PubChem database.[3]
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO₂ | [3] |
| Molecular Weight | 153.18 g/mol | [3] |
| CAS Number | 50634-33-8 | [3] |
| PubChem CID | 592724 | [3] |
| IUPAC Name | methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate | [3] |
| SMILES | CC1=CNC(=C1C)C(=O)OC | [3] |
| InChIKey | DNTZFFSVKAZNPR-UHFFFAOYSA-N | [3] |
Predicted Physicochemical Data
The following table presents key predicted physicochemical parameters that are crucial for understanding the compound's behavior in various chemical and biological systems.
| Property | Value | Source |
| XLogP3-AA (Lipophilicity) | 1.6 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Polar Surface Area | 42.1 Ų | [3] |
| Rotatable Bond Count | 1 | [3] |
Synthesis of Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate
The synthesis of Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate can be achieved through the esterification of its corresponding carboxylic acid precursor, 3,4-dimethyl-1H-pyrrole-2-carboxylic acid. A standard and reliable method for this transformation is the Fischer esterification.[5][6][7]
Proposed Synthesis Workflow: Fischer Esterification
This protocol describes a plausible and widely accepted method for the synthesis of the target compound.
Caption: Fischer esterification workflow for the synthesis of Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate.
Detailed Experimental Protocol (Proposed)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-dimethyl-1H-pyrrole-2-carboxylic acid in an excess of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by either recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate.[8]
Spectroscopic Characterization
The structural elucidation of Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the N-H proton of the pyrrole ring, the C5-H proton, the two methyl groups at positions 3 and 4, and the methyl group of the ester functionality. The chemical shifts will be influenced by the electron-donating and -withdrawing effects of the substituents on the aromatic ring.
-
¹³C NMR: The carbon NMR spectrum will provide signals for each of the eight unique carbon atoms in the molecule. The carbonyl carbon of the ester group is expected to appear significantly downfield (typically in the 160-180 ppm range).[9] The carbons of the pyrrole ring will resonate in the aromatic region, with their specific shifts determined by the positions of the substituents.
Infrared (IR) Spectroscopy
The IR spectrum of Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate will exhibit characteristic absorption bands corresponding to its functional groups. Key expected absorptions include:
-
N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the N-H bond of the pyrrole ring.
-
C=O Stretch: A strong absorption band around 1680-1720 cm⁻¹ due to the carbonyl group of the methyl ester. The conjugation with the pyrrole ring may shift this peak to a slightly lower wavenumber.[10]
-
C-O Stretch: A peak in the 1100-1300 cm⁻¹ region corresponding to the C-O single bond of the ester.
-
C-H Stretches: Absorptions for the aromatic and aliphatic C-H bonds will be present in their respective characteristic regions.
Mass Spectrometry (MS)
The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion Peak (M⁺): The mass spectrum is expected to show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (153.18).[3]
-
Fragmentation Pattern: Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). Fragmentation of the pyrrole ring itself can also occur. The fragmentation pattern of the parent carboxylic acid shows prominent peaks at m/z 139 (M⁺), 121, and 93, which can provide clues to the fragmentation of the methyl ester.[11]
Reactivity and Chemical Stability
The chemical reactivity of Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate is governed by the interplay of its functional groups.
-
Pyrrole Ring: The pyrrole ring is an electron-rich aromatic system and is susceptible to electrophilic substitution reactions. However, the presence of the electron-withdrawing carboxylate group at the 2-position deactivates the ring towards electrophilic attack compared to unsubstituted pyrrole.
-
Ester Group: The methyl ester functionality can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also be converted to other esters via transesterification or to amides by reaction with amines.
-
N-H Group: The proton on the nitrogen atom is weakly acidic and can be removed by a strong base, allowing for N-alkylation or N-acylation reactions.
-
Methyl Groups: The methyl groups at the 3 and 4 positions can potentially undergo oxidation under strong oxidizing conditions.
The compound should be stored at room temperature, protected from light, to ensure its stability.[12]
Applications in Research and Drug Discovery
The structural features of Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate make it a valuable scaffold in several areas of chemical research.
-
Medicinal Chemistry: The pyrrole nucleus is a key component of many biologically active molecules.[1] This compound can serve as a starting material for the synthesis of more complex molecules with potential therapeutic applications, including as enzyme inhibitors or receptor antagonists. The related compound, 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester, is an important intermediate in the synthesis of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor.[4]
-
Organic Synthesis: As a functionalized heterocyclic compound, it is a useful building block in the synthesis of porphyrins and other complex macrocycles.[12] The ester group provides a handle for further chemical modifications, allowing for the construction of diverse molecular architectures.
Conclusion
Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate is a valuable chemical entity with significant potential in organic synthesis and medicinal chemistry. This guide has provided a detailed overview of its physicochemical properties, a plausible synthetic route, and an outline of its spectroscopic characterization and reactivity. A comprehensive understanding of these fundamental aspects is crucial for researchers and scientists aiming to utilize this compound in their experimental endeavors and for the development of novel molecules with desired biological activities. Further experimental validation of the predicted physicochemical properties and optimization of the synthetic protocol will undoubtedly enhance the utility of this versatile pyrrole derivative.
References
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. 2,4-二甲基吡咯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate | C8H11NO2 | CID 592724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN103265468A - Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. athabascau.ca [athabascau.ca]
- 8. Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. myneni.princeton.edu [myneni.princeton.edu]
- 10. mdpi.com [mdpi.com]
- 11. 3,4-Dimethyl-1H-pyrrole-2-carboxylic acid | C7H9NO2 | CID 587210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate | [frontierspecialtychemicals.com]
